molecular formula C13H17ClO2 B1393897 2-(4-Isopropylphenoxy)butanoyl chloride CAS No. 1160257-58-8

2-(4-Isopropylphenoxy)butanoyl chloride

Cat. No. B1393897
M. Wt: 240.72 g/mol
InChI Key: KYJQNYATXHJZNF-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)butanoyl chloride is a chemical compound with the molecular formula C₁₃H₁₇ClO₂ . It has a molecular weight of 240.73 Da .


Synthesis Analysis

There is limited information available on the synthesis of 2-(4-Isopropylphenoxy)butanoyl chloride. It is available for purchase as a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-(4-Isopropylphenoxy)butanoyl chloride contains a total of 33 bonds. These include 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide .

Scientific Research Applications

  • Polymer Synthesis and Thermal Response : The use of compounds like 2-(4-Isopropylphenoxy)butanoyl chloride in the synthesis of polymers has been explored. For example, the thermal response of narrow-disperse poly(N-isopropylacrylamide) prepared by atom transfer radical polymerization has been studied, showing significant changes in phase transition temperature with varying molecular weight (Xia et al., 2005).

  • Pharmaceutical Applications : In medicinal chemistry, hybrids of aspirin containing nitric oxide and hydrogen sulfide-releasing moieties have been synthesized. These hybrids, such as NOSH compounds, demonstrate significant cell growth inhibitory properties in various human cancer cell lines (Kodela et al., 2012).

  • Chemical Reactions and Catalysis : The compound is also relevant in studies involving chemical reactions like epoxidation of lower olefins with hydrogen peroxide and titanium silicalite. Such reactions are crucial in the synthesis of various organic compounds (Clerici & Ingallina, 1993).

  • Synthesis of Specific Compounds : In organic synthesis, the production of specific compounds, like 1,4-bis(4-pyridyl)butadiyne, involves processes where similar chemicals play a role. These syntheses are important for creating specialized molecules for further research or application (Delia Ciana & Haim, 1984).

  • Selective Chemical Reactions : Studies have also focused on selective chemical reactions like methoxy ether cleavage followed by selective acylation, demonstrating the versatility of these types of compounds in organic synthesis (Adogla et al., 2012).

  • Ionic Liquids and Environmental Impact : Research into ionic liquids, often involving chlorides, focuses on their potential as environmentally benign alternatives to volatile organic solvents. These studies are significant for industrial and laboratory processes, contributing to a better understanding of their environmental impact and applications (Rogers & Voth, 2007).

Safety And Hazards

2-(4-Isopropylphenoxy)butanoyl chloride is classified as an irritant . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, fume, gas, mist, vapors, or spray . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJQNYATXHJZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251812
Record name 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenoxy)butanoyl chloride

CAS RN

1160257-58-8
Record name 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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